Efletirizine dihydrochloride

Description

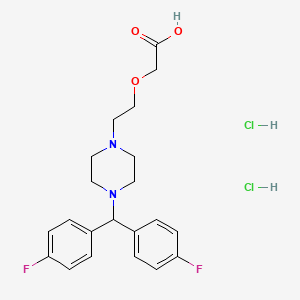

Structure

3D Structure of Parent

Properties

CAS No. |

225367-66-8 |

|---|---|

Molecular Formula |

C21H26Cl2F2N2O3 |

Molecular Weight |

463.3 g/mol |

IUPAC Name |

2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride |

InChI |

InChI=1S/C21H24F2N2O3.2ClH/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27;;/h1-8,21H,9-15H2,(H,26,27);2*1H |

InChI Key |

HQWVDUUIOCFXPO-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |

Other CAS No. |

225367-66-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Informatics of Efletirizine Dihydrochloride

Elucidation of Novel Synthetic Pathways for Efletirizine (B1671128) dihydrochloride (B599025)

The development of efficient and selective synthetic routes is crucial for obtaining high-purity Efletirizine dihydrochloride for research applications. While specific proprietary syntheses may not be fully disclosed, plausible and novel pathways can be extrapolated from established methods for structurally related compounds like cetirizine (B192768). google.com A key strategy involves the coupling of a substituted piperazine (B1678402) core with an ethoxyacetic acid side chain.

A prospective synthetic approach could commence with the key intermediate, 1-[bis(4-fluorophenyl)methyl]piperazine. This intermediate would then be alkylated with a suitable two-carbon electrophile bearing the acetic acid precursor, such as an haloethoxyacetate ester. Subsequent hydrolysis of the ester would yield the final Efletirizine molecule, which can then be converted to its dihydrochloride salt. google.comjustia.com

Chemo- and stereoselectivity are paramount in modern pharmaceutical synthesis to ensure the desired biological activity and minimize off-target effects. Although Efletirizine itself is achiral, the principles of stereoselective synthesis are highly relevant, particularly if chiral precursors or catalysts are employed, or for the synthesis of potential chiral analogues.

For instance, in the synthesis of related chiral antihistamines like Levocetirizine (B1674955), enantioselective synthesis is critical. researchgate.net Methodologies such as asymmetric reduction or the use of chiral auxiliaries can be employed to establish specific stereocenters in precursor molecules. nih.gov While Efletirizine lacks a chiral center, the application of chemo-selective strategies is vital to ensure that reactions occur at the intended functional groups, avoiding side reactions and simplifying purification. For example, during the alkylation of the piperazine ring, conditions must be optimized to prevent undesired bis-alkylation.

The integration of green chemistry principles into synthetic routes is a key focus of modern chemical research, aiming to reduce environmental impact and improve safety and efficiency. For the synthesis of piperazine derivatives like Efletirizine, several green approaches can be considered. researchgate.netmdpi.com

One significant area is the use of more environmentally benign solvents. Research into the synthesis of substituted diphenylmethyl piperazines has demonstrated the feasibility of using water as a solvent, which offers significant advantages over traditional organic solvents. justia.comderpharmachemica.com Furthermore, the use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption while often improving product yields. derpharmachemica.comderpharmachemica.com The development of catalytic, one-pot, or multi-component reactions also aligns with green chemistry goals by reducing the number of synthetic steps, minimizing waste, and improving atom economy. rsc.org

| Green Chemistry Principle | Application in Piperazine Derivative Synthesis |

| Use of Safer Solvents | Employing water as a reaction medium instead of volatile organic solvents. justia.com |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions and reduce energy input. derpharmachemica.com |

| Atom Economy | Designing multi-component reactions where most atoms from the reactants are incorporated into the final product. rsc.org |

| Catalysis | Using recyclable nanocatalysts or photoredox catalysts to improve efficiency and reduce waste. researchgate.netmdpi.comrsc.org |

Exploration of Chemo-selective and Stereoselective Syntheses

Advanced Chemical Characterization Techniques for Research Purity and Structure Elucidation

Ensuring the identity, purity, and structural integrity of research-grade this compound is dependent on a suite of advanced analytical techniques.

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying any process-related impurities. jiaci.orgturkjps.org Stability-indicating HPLC methods, analogous to those developed for cetirizine, can be used to separate the parent compound from its degradation products under various stress conditions (e.g., acidic, oxidative). derpharmachemica.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra are used to confirm the connectivity of atoms within the molecule. chemicalbook.comchemicalbook.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further elucidate complex structural details and aid in the definitive assignment of all proton and carbon signals. nih.gov While specific data for Efletirizine is not widely published, the expected spectra would show characteristic signals for the fluorophenyl groups, the piperazine ring, and the ethoxyacetic acid side chain.

Mass Spectrometry (MS) is used to determine the molecular weight of Efletirizine and to gain structural information through fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C-F stretches of the fluorophenyl groups, and C-N bonds of the piperazine ring. google.comresearchgate.net

Illustrative Spectroscopic Data for Analogous Compound (Cetirizine Dihydrochloride)

| Technique | Key Observations (for Cetirizine Dihydrochloride) | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, piperazine ring protons, and ethoxyacetic acid protons. | chemicalbook.comnih.gov |

| ¹³C NMR | Resonances for all unique carbon atoms in the structure. | nih.gov |

| Mass Spec | Molecular ion peak corresponding to the mass of the compound, and characteristic fragmentation patterns. | nih.gov |

| IR Spec | Absorption bands for O-H, C=O, C-O, and C-N functional groups. | google.comresearchgate.net |

The solid-state properties of an active pharmaceutical ingredient, such as polymorphism and the potential for amorphous forms, are critical for research integrity and reproducibility. Different polymorphic forms can exhibit different physical properties, including solubility and stability.

Patents indicate that this compound can exist in at least two pseudopolymorphic forms: an anhydrous form and a monohydrate. google.com The investigation of these forms is crucial for ensuring that a consistent and well-characterized material is used in research studies.

X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorphic form will produce a unique diffraction pattern. google.comgoogle.com The presence of sharp peaks in an XRPD pattern is indicative of crystalline material, while a broad halo suggests an amorphous form. americanpharmaceuticalreview.comunesp.br

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure heat flow associated with thermal transitions as a function of temperature. DSC can detect melting points, desolvation events, and transitions between polymorphic forms, providing valuable information on the thermal stability and identity of the solid form. google.comnih.gov

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. It is particularly useful for quantifying the amount of solvent (e.g., water in a hydrate) present in a sample. nih.gov

| Analytical Technique | Application in Solid-State Characterization |

| X-Ray Powder Diffraction (XRPD) | Identification of crystalline phases and differentiation between polymorphs. google.comunesp.br |

| Differential Scanning Calorimetry (DSC) | Determination of melting points and detection of phase transitions. google.comnih.gov |

| Thermogravimetric Analysis (TGA) | Quantifying solvent/water content in solvates and hydrates. nih.gov |

Spectroscopic and Chromatographic Approaches for Research Material Assessment

Computational Chemistry and In Silico Modeling for this compound

Computational chemistry and in silico modeling are powerful tools for understanding the properties of molecules like this compound and for guiding further research.

Molecular Docking simulations can be used to predict and analyze the binding mode of Efletirizine within the histamine (B1213489) H1 receptor. nih.govacademicjournals.org These studies, often building on the known crystal structure of the H1 receptor in complex with other antagonists, can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's affinity and selectivity. nih.govresearchgate.net For instance, studies on the related molecule levocetirizine have highlighted the importance of an electrostatic interaction between its carboxylic acid group and a lysine (B10760008) residue (Lys191) in the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of piperazine-based antihistamines to develop mathematical models that correlate structural features with biological activity. nih.govkoreascience.krresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogues and to identify the key physicochemical properties that govern potency.

Pharmacophore Modeling helps to identify the essential three-dimensional arrangement of functional groups required for H1 receptor antagonism. researchgate.net A pharmacophore model for second-generation antihistamines would typically include features such as aromatic rings, a basic nitrogen atom, and a hydrogen bond acceptor/donor, providing a template for the design of novel compounds with similar activity profiles. sci-hub.boxnih.govresearchgate.net

Molecular Docking and Dynamics Simulations of Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as efletirizine, and its biological target. For second-generation antihistamines, the primary target is the human histamine H1 receptor (H1R), a G-protein coupled receptor. nih.gov

Docking studies on second-generation antihistamines, particularly those with a carboxyl group like the structurally related levocetirizine, have elucidated the probable binding mechanism within the H1 receptor. researchgate.net These simulations predict the most stable binding pose of the drug molecule in the receptor's active site and calculate a binding energy, which indicates the strength of the interaction. Molecular dynamics simulations further supplement this by observing the stability of the drug-receptor complex over time. nih.govnih.gov

Research on related compounds reveals that the binding is often characterized by key electrostatic interactions. For instance, the carboxyl group present in the cetirizine family of molecules is predicted to form a crucial salt bridge with positively charged lysine residues at the entrance of the ligand-binding pocket, such as Lys191. researchgate.net This interaction is considered a significant contributor to the high affinity and selectivity of carboxylated second-generation antihistamines. researchgate.net Docking analyses of similar molecules have identified a consistent set of amino acid residues within the H1 receptor that are critical for binding. escholarship.org

| Amino Acid Residue | Potential Interaction Type | Significance |

|---|---|---|

| Asp107 | Hydrogen Bond / Electrostatic | Conserved binding site, interacts with the amine group of ligands. escholarship.org |

| Lys191 | Electrostatic / Salt Bridge | Crucial for binding carboxylated antihistamines, contributing to high affinity. researchgate.net |

| Thr112 | Hydrogen Bond | Interacts with the core structure of ligands. escholarship.org |

| Tyr458 | Hydrogen Bond | Contributes to the stability of the ligand-receptor complex. escholarship.org |

| Asn198 | Hydrogen Bond | Identified as a key interaction point for H1 antagonists. escholarship.org |

These simulation studies provide a structural hypothesis for the high-affinity binding of efletirizine, suggesting that its efficacy is rooted in specific, high-energy interactions with key residues in the H1 receptor active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ramauniversity.ac.in For antihistamines, QSAR studies help identify the key physicochemical properties and structural features (molecular descriptors) that govern their potency as H1 receptor antagonists. nih.govnih.gov

Studies involving large sets of H1-antihistamines have successfully developed 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comkoreascience.kr These models correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their antihistaminic activity. koreascience.kr For piperazine derivatives, structurally analogous to efletirizine, CoMFA studies have shown that both steric and electrostatic factors are critical for activity, while lipophilicity (logP) did not show a direct correlation. koreascience.kr

Research has revealed that entropy-dependent hydrophobic interactions are particularly important for the binding of second-generation antihistamines. nih.gov QSAR analyses identified specific molecular descriptors that determine the thermodynamic forces driving receptor binding. nih.govnih.gov

| Descriptor Type | Specific Descriptor Example | Associated Finding |

|---|---|---|

| Thermodynamic | Enthalpy-Entropy Compensation | Entropy-dependent binding is more evident in second-generation antihistamines. nih.gov |

| Surface Area | FASA_H (Water-accessible surface area of hydrophobic atoms) | Helps determine the association rate constant (kon) of the drug to the receptor. nih.gov |

| 3D Molecular Field | vsurf_CW2 (Ratio of hydrophilic surface to total molecular surface) | Helps determine the dissociation rate constant (koff), affecting residence time. nih.gov |

| Electrostatic | Maximal Electrostatic Potentials | A key determinant regulating the affinity of antihistamines for the H1 receptor. nih.gov |

| Topological | Sum of Degrees | Contributes to the enthalpy-entropy compensation that regulates binding affinity. nih.gov |

These QSAR models provide mechanistic insights by highlighting that a balance of steric bulk, electrostatic charge distribution, and specific hydrophobic/hydrophilic surface characteristics is essential for potent H1 receptor antagonism. This information is invaluable for designing new derivatives with potentially improved activity. mdpi.com

In Silico Prediction of Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a drug candidate proceeds to clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models offer a rapid and cost-effective way to estimate these properties from a molecule's structure alone, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net

For second-generation antihistamines, a key goal is to limit brain penetration to avoid sedation. Computational models can predict properties like Caco-2 cell permeability (an indicator of intestinal absorption) and blood-brain barrier (BBB) penetration. nih.govnih.gov These models use a variety of molecular descriptors, such as molecular weight, polarity, and hydrogen bonding capacity, to make predictions.

While specific in silico ADME data for efletirizine is not publicly detailed, predictions for structurally similar and co-classified second-generation antihistamines like levocetirizine and fexofenadine (B15129) provide representative insights. nih.govnih.gov These compounds are generally predicted to be substrates for efflux transporters like P-glycoprotein, which actively pump the drugs out of the central nervous system, contributing to their non-sedating profile.

| ADME Property | Predicted Value/Range for Related Compounds | Implication |

|---|---|---|

| Caco-2 Permeability | Moderate to High (e.g., Levocetirizine) nih.govnih.gov | Suggests good potential for oral absorption. |

| Plasma Protein Binding (PPB) | Generally High nih.gov | Affects the free concentration of the drug available to act on the target receptor. |

| CYP Inhibition (e.g., CYP1A2) | Generally Low to Moderate nih.gov | Indicates the potential for drug-drug interactions. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be Low | Consistent with a non-sedating profile, a hallmark of second-generation antihistamines. |

| Human Intestinal Absorption (HIA) | Predicted to be High | Supports suitability for oral administration. |

These computational predictions are critical for optimizing the pharmacokinetic profile of new drug candidates like efletirizine, ensuring they are not only potent but also have the desired absorption and distribution characteristics for a safe and effective therapeutic agent. nih.gov

Mechanistic Pharmacology of Efletirizine Dihydrochloride: Pre Clinical Investigations

Receptor Binding Kinetics and Selectivity Profiling

The primary mechanism of action for efletirizine (B1671128), like other second-generation antihistamines, is its function as a selective inverse agonist at the histamine (B1213489) H1 receptor.

In vitro studies have established that efletirizine possesses high selectivity and affinity for the histamine H1 receptor. patsnap.com This high affinity is a key characteristic of its pharmacological profile, enabling it to effectively compete with histamine and antagonize the receptor's activity. researchgate.net While specific quantitative binding affinity values (such as K_i_) for efletirizine are not widely available in published literature, its structural relationship to levocetirizine (B1674955) and cetirizine (B192768) provides context. For comparison, levocetirizine, the active enantiomer of cetirizine, demonstrates a very high affinity for the human H1 receptor, with reported K_i_ values around 3.2 nmol/l. unifiedpatents.com Cetirizine itself has a K_i_ of approximately 6.3 nmol/l. unifiedpatents.com The high affinity of these related compounds suggests a potent interaction at the receptor level. Studies on levocetirizine have shown that after a single administration, receptor occupancy is as high as 90% at 4 hours. unifiedpatents.com

A hallmark of second-generation antihistamines is their high degree of selectivity for the H1 receptor over other receptor types, which contributes to a more favorable side effect profile compared to first-generation agents. Efletirizine is characterized by this high selectivity. researchgate.netpatsnap.com Pre-clinical research on its parent compound, cetirizine, shows that it is markedly selective, with a 600-fold higher preference for H1 receptors compared to a wide panel of other receptors, including muscarinic, α1-adrenergic, D2 dopaminergic, and 5-HT2 serotoninergic receptors. jiaci.orgpharmaceutical-technology.com For cetirizine, the concentration required to inhibit these off-target receptors is typically greater than 10 μmol/L, a level far exceeding that needed for H1 receptor antagonism. pharmaceutical-technology.com This selectivity profile means that efletirizine is predicted to have negligible anticholinergic (muscarinic) or anti-adrenergic activity at therapeutic concentrations.

The kinetics of how a drug binds to and dissociates from its receptor are crucial determinants of its duration of action. Specific data on the association and dissociation rates for efletirizine are not available in the public domain. However, analysis of its close analog, levocetirizine, provides insight into the potential kinetic profile of this chemical class. Levocetirizine has been shown to dissociate very slowly from the H1 receptor, with a reported half-life of dissociation of approximately 115 to 142 minutes. unifiedpatents.comjiaci.org This slow dissociation rate means the drug remains bound to the receptor for an extended period, contributing to a long duration of action and allowing for once-daily dosing. This behavior can make the antagonist appear pseudo-irreversible in functional studies. jiaci.org This kinetic characteristic is largely attributed to the carboxylic acid function of the molecule interacting with key amino acid residues, such as Lys191, within the receptor binding site. jiaci.orgchemrxiv.org

Assessment of Binding Selectivity Against Off-Target Receptors (e.g., Muscarinic, Adrenergic)

Cellular and Subcellular Mechanisms of Action

Beyond receptor binding, the pharmacological effects of efletirizine are defined by how it modulates intracellular signaling pathways.

As a histamine H1 receptor antagonist, efletirizine's primary cellular mechanism is the blockade of the signal transduction pathway coupled to this receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. jiaci.org By binding to the H1 receptor, efletirizine prevents histamine from activating this pathway, thereby inhibiting the downstream release of pro-inflammatory mediators.

Interestingly, some research has indicated that efletirizine and related compounds may possess a dual mechanism of action. Studies have been conducted on compounds that link the H1-binding scaffold of efletirizine to a moiety that inhibits 5-lipoxygenase (5-LO). patsnap.comresearchgate.netresearchgate.net The 5-LO pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators involved in allergic responses. This suggests a potential for efletirizine to modulate two key inflammatory pathways: one mediated by histamine and the other by leukotrienes.

The canonical signaling cascade initiated by H1 receptor activation involves the Gq/11 protein activating phospholipase C (PLC). justia.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. justia.com

By acting as an antagonist at the H1 receptor, efletirizine blocks the initiation of this entire cascade. Consequently, it prevents the histamine-induced generation of IP3 and the subsequent flux of intracellular calcium. This blockade of calcium signaling is a fundamental component of its anti-allergic effect, as calcium-dependent pathways are critical for processes like smooth muscle contraction and increased vascular permeability.

The primary H1 receptor signaling pathway does not directly involve the modulation of cyclic adenosine (B11128) monophosphate (cAMP). H1 receptor activation can indirectly influence cAMP levels in some cell types through complex crosstalk mechanisms, but its main signaling is through the PLC/Ca2+ pathway. justia.com Therefore, the primary effect of efletirizine is on calcium signaling rather than directly on the cAMP cascade.

Gene Expression and Protein Regulation Studies (e.g., NF-κB Pathway)

There is a lack of specific published pre-clinical studies investigating the direct effects of Efletirizine dihydrochloride (B599025) on gene expression or the regulation of protein pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. While related second-generation antihistamines have been shown to modulate NF-κB, specific data for Efletirizine are not available in the reviewed literature. targetmol.cominfogalactic.com

Anti-inflammatory and Immunomodulatory Mechanisms in Pre-clinical Models

While Efletirizine was developed for allergic diseases, detailed pre-clinical data elucidating its specific anti-inflammatory and immunomodulatory mechanisms are scarce. medchemexpress.comresearchgate.net

Modulation of Pro-inflammatory Cytokine and Chemokine Production (In Vitro/Ex Vivo)

No specific studies detailing the effects of Efletirizine dihydrochloride on the production of pro-inflammatory cytokines (e.g., IL-4, IL-8) or chemokines in in vitro or ex vivo models were identified in the available literature. nih.govnih.gov

Mechanisms of Mast Cell Stabilization and Degranulation Inhibition

The potential for this compound to act as a mast cell stabilizer has been suggested based on its classification as a substituted benzhydrylpiperazine, a group to which the related compound cetirizine belongs. google.com Cetirizine has been reported to possess some mast-cell stabilizing activity. google.comnih.gov However, direct experimental evidence from pre-clinical models specifically demonstrating that Efletirizine inhibits mast cell degranulation or the release of histamine and other mediators is not detailed in the available scientific publications. researchgate.net

Impact on Leukocyte Migration and Adhesion in Experimental Systems

Pre-clinical data specifically investigating the impact of this compound on leukocyte migration, chemotaxis, and adhesion to endothelial cells in experimental systems are not available in the reviewed literature. Studies on related compounds have shown inhibition of eosinophil and monocyte chemotaxis, but these findings cannot be directly attributed to Efletirizine. nih.govgeneesmiddeleninformatiebank.nl

Pre-clinical Efficacy Models: Mechanistic Explorations in Animal Systems

In Vitro Models for Attenuation of Allergic and Inflammatory Responses

Direct pre-clinical efficacy studies for this compound are limited. However, its foundational role as a potent H1 histamine receptor antagonist scaffold has been utilized in the development of novel dual-activity compounds. patsnap.comnih.gov

One key pre-clinical study synthesized a series of compounds that combined the H1-receptor antagonist scaffolds of cetirizine, loratadine, and efletirizine with a 5-lipoxygenase (5-LO) inhibiting moiety. nih.gov The objective was to create single molecules possessing both antihistaminic and anti-leukotriene activities. The selection of the efletirizine scaffold for this research underscores its recognized potent H1-receptor binding activity. patsnap.comnih.gov

The resulting novel compounds, derived from the efletirizine structure, were tested in vivo. Selected analogs demonstrated oral activity in guinea pig models, confirming that the foundational structure contributed to a pharmacologically active molecule. patsnap.comnih.gov This research provides indirect evidence of the core activity of the efletirizine structure in attenuating responses within an animal model system.

Data Tables

Table 1: Summary of Pre-clinical Mechanistic Findings for this compound

| Section | Pharmacological Target/Mechanism | Finding for this compound | Source |

|---|---|---|---|

| 3.2.3 | Gene Expression (e.g., NF-κB) | No specific data available. | N/A |

| 3.3.1 | Cytokine/Chemokine Modulation | No specific data available. | N/A |

| 3.3.2 | Mast Cell Stabilization | Mentioned in a patent as a substituted benzhydrylpiperazine with potential activity similar to cetirizine. | google.com |

| 3.3.3 | Leukocyte Migration/Adhesion | No specific data available. | N/A |

| 3.4.1 | In Vitro/Animal Model Activity | Scaffold used to create dual H1-antagonist/5-LO inhibitor compounds, which were active in vivo (guinea pig). | patsnap.comnih.gov |

Ex Vivo Tissue Responsiveness Studies (e.g., Airway Smooth Muscle Reactivity)

Ex vivo studies using isolated tissues are crucial for characterizing a compound's direct effects on cellular and muscular function, independent of systemic physiological responses. In the context of anti-allergic drugs, assessing reactivity in airway smooth muscle (ASM) is a key measure of potential bronchodilatory or anti-bronchoconstrictor effects. nih.gov The primary role of ASM is to regulate airway tone, and its contraction in response to stimuli like histamine or parasympathetic mimetics is a hallmark of airway hyperresponsiveness seen in asthma. nih.gov

While direct studies on efletirizine are not available, research on levocetirizine, the active R-enantiomer of cetirizine, provides valuable data. geneesmiddeleninformatiebank.nlresearchgate.net An in-vitro study on isolated rat tracheal smooth muscle investigated the effects of levocetirizine on contractions induced by the parasympathetic mimetic, methacholine (B1211447). nih.gov The findings demonstrated that levocetirizine could significantly reduce the contraction of tracheal smooth muscle, suggesting a potential role in modulating airway reactivity. nih.gov The study noted a dose-dependent decrease in tracheal contraction as the concentration of levocetirizine increased, indicating an inhibitory effect on the mechanisms that cause smooth muscle contraction. nih.gov This suggests that beyond H1 receptor antagonism, the compound may interfere with parasympathetic signaling in the airways. nih.gov

Table 1: Effect of Levocetirizine on Induced Contraction in Isolated Rat Tracheal Smooth Muscle

This table summarizes the observed effects of levocetirizine on airway smooth muscle tissue stimulated ex vivo. Data is based on findings from a study using methacholine to induce contraction. nih.gov

| Compound | Tissue Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| Levocetirizine | Isolated Rat Tracheal Smooth Muscle Strips | Methacholine (10⁻⁶ M) | Dose-dependent reduction in tracheal smooth muscle contraction. | nih.gov |

| Levocetirizine | Isolated Rat Tracheal Smooth Muscle Strips | Electrical Field Stimulation (EFS) | Inhibition of contraction, suggesting interference with parasympathetic innervation. | nih.gov |

Mechanistic Studies in Animal Models of Allergic/Inflammatory Conditions (Focus on Underlying Biological Changes)

Mechanistic studies in animal models of allergy and inflammation are designed to elucidate the specific biological pathways a drug modulates. For efletirizine and its relatives, these studies reveal effects that extend beyond simple histamine H1 receptor blockade to include broader anti-inflammatory actions.

The principal mechanism of action for cetirizine, and by extension efletirizine, is the selective antagonism of peripheral H1 receptors. fda.govmedicines.org.uk Animal models have confirmed this, showing negligible anticholinergic and antiserotonergic activity. fda.govnih.gov Furthermore, studies using radiolabeled cetirizine in rats demonstrated minimal penetration of the blood-brain barrier. fda.govnih.gov

Crucially, pre-clinical investigations reveal significant anti-inflammatory properties. A key finding is the inhibition of inflammatory cell migration. In studies involving cutaneous antigen challenges, cetirizine was shown to inhibit the late-phase recruitment of key inflammatory cells—eosinophils, neutrophils, and basophils—to the site of an allergic reaction. fda.gov This effect is vital, as the influx of these cells perpetuates and amplifies the inflammatory response. Specifically, the ability of cetirizine to inhibit eosinophil chemotaxis has been documented, which is particularly relevant for the pathophysiology of allergic asthma. nih.govmedchemexpress.comresearchgate.net

Further research into analogues of cetirizine has explored their immunomodulatory capabilities. These studies have shown that cetirizine derivatives can produce a significant inhibitory effect on the oxidative burst response of phagocytes and on the proliferation of activated T-cells, indicating a direct influence on cellular immune responses. researchgate.net

Table 2: Summary of Mechanistic Findings for Cetirizine and Related Compounds in Pre-clinical Models

This table outlines key biological changes observed in animal and cellular models following treatment with cetirizine or its analogues, highlighting the compound's anti-inflammatory mechanisms.

| Compound/Analogue | Model/System | Observed Biological Change | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Cetirizine | Cutaneous Antigen Challenge Models | Inhibition of late-phase recruitment of eosinophils, neutrophils, and basophils. | Suppression of the cellular inflammatory cascade. | fda.govmedicines.org.uk |

| Cetirizine | In Vitro Chemotaxis Assays | Inhibition of eosinophil chemotaxis. | Direct interference with key allergic effector cells. | nih.govresearchgate.net |

| Cetirizine | Ex vivo mouse models | Does not significantly occupy cerebral H1 receptors. | High peripheral selectivity with low potential for central nervous system effects. | fda.govnih.govdrugbank.com |

| Cetirizine Analogues | Phagocyte Cellular Assays | Inhibition of oxidative burst response. | Modulation of innate immune cell activity. | researchgate.net |

| Cetirizine Analogues | T-lymphocyte Cellular Assays | Inhibition of PHA-activated T-cell response. | Modulation of adaptive immune cell activity. | researchgate.net |

Preclinical Pharmacokinetic Profile of this compound Remains Largely Uncharacterized

Comprehensive details regarding the preclinical pharmacokinetics and pharmacodynamics of the chemical compound this compound are conspicuously absent from publicly accessible scientific literature. Despite its investigation as a potential antihistamine, extensive data on its absorption, distribution, metabolism, and excretion (ADME) in preclinical species, as mandated by modern drug development protocols, have not been widely disseminated.

Initial research and development efforts positioned this compound as a histamine H1 receptor antagonist. It was explored for therapeutic applications in allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. However, clinical development of this compound was reportedly halted in the early 2000s due to insufficient evidence of its clinical efficacy and safety. This cessation of research likely accounts for the current dearth of published preclinical data.

Consequently, specific information regarding the following key pharmacokinetic and pharmacodynamic parameters for this compound is not available in the public domain:

In vitro permeability and efflux transporter interactions: Studies using models like Caco-2 cells to determine intestinal permeability and interactions with transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are fundamental in preclinical assessment. However, no such data for this compound has been published.

Tissue distribution and accumulation in animal models: The extent and pattern of a drug's distribution into various tissues and organs are critical to understanding its efficacy and potential toxicity. Preclinical studies in animal models that would elucidate these characteristics for this compound have not been reported.

Metabolism and biotransformation pathways: Information on the metabolic fate of this compound, including the identification and characterization of its metabolites in in vitro systems (e.g., liver microsomes) and in animal models, is not publicly available.

Cytochrome P450 (CYP) enzyme interactions: The potential for a drug to inhibit or induce CYP enzymes is a crucial aspect of predicting drug-drug interactions. There is no published data on the in vitro effects of this compound on major CYP isoforms.

Mechanisms of drug-drug interactions at the metabolic level: Without data on its metabolic pathways and CYP interactions, the preclinical basis for predicting potential drug-drug interactions involving this compound cannot be established.

Pharmacokinetics and Pharmacodynamics of Efletirizine Dihydrochloride in Pre Clinical Contexts

Excretion Mechanisms in Pre-clinical Models

In pre-clinical animal models, the excretion of cetirizine (B192768) and its enantiomers is predominantly renal. researchgate.net A substantial portion of the administered compound is eliminated unchanged in the urine. researchgate.net This process involves both glomerular filtration and active tubular secretion. researchgate.net Autoradiographical studies in rats with radiolabelled cetirizine have shown its distribution and subsequent elimination. researchgate.net While renal excretion is the primary pathway, some hepatic metabolism does occur, with metabolites and a portion of the unchanged drug being excreted via the biliary route into the feces. The liver has been identified as a target organ in multiple-dose toxicity studies in rodents, indicating its role in the drug's processing. nih.gov

Table 1: Summary of Excretion Pathways in Pre-clinical Models

| Excretion Pathway | Primary/Secondary | Key Organs Involved | Mechanism |

|---|---|---|---|

| Renal Excretion | Primary | Kidneys | Glomerular filtration and active tubular secretion of the unchanged drug. researchgate.net |

| Biliary Excretion | Secondary | Liver, Intestines | Excretion of metabolites and some parent compound into bile. |

Pharmacokinetic-Pharmacodynamic Relationship Modeling in Animal Studies

The relationship between the concentration of the drug in the body and its pharmacological effect is a critical aspect of pre-clinical evaluation. For antihistamines, this involves linking plasma concentrations to H1 receptor occupancy and the resulting inhibition of histamine-induced effects. researchgate.netnih.gov

In pre-clinical models, a direct correlation exists between plasma concentrations of second-generation antihistamines and their occupancy of peripheral H1 receptors. nih.gov As drug exposure increases, so does the percentage of occupied H1 receptors, leading to a dose-dependent inhibition of histamine-mediated responses, such as skin wheal formation. nih.govnih.gov

Studies in guinea pigs with levocetirizine (B1674955) demonstrated that H1 receptor occupancy in peripheral tissues (ileum) reached 75% one hour after a 0.1 mg/kg dose and 97% after a 1.0 mg/kg dose. nih.gov This high level of receptor occupancy directly correlates with the potent antihistaminic effects observed in vivo, such as the inhibition of histamine-induced skin reactions. nih.govfda.gov The maximal inhibition of wheal formation in horses treated with cetirizine was found to be approximately 95%, with an EC₅₀ (the concentration required to achieve 50% of the maximal effect) of about 18 ng/mL. nih.gov This demonstrates a clear exposure-response relationship.

Table 2: Illustrative Exposure-Response Relationship in Animal Models

| Relative Plasma Exposure | Peripheral H1 Receptor Occupancy (%) | Inhibition of Histamine-Induced Wheal (%) |

|---|---|---|

| Low | 20 - 50% | 25 - 50% |

| Medium | 50 - 80% | 50 - 75% |

| High | >80% | >75% |

The onset and duration of the pharmacological action of antihistamines are governed by their pharmacokinetic profiles. In animal models, the inhibition of histamine-induced reactions, like skin wheals, closely follows the plasma concentration-time curve of the drug. jiaci.orgnih.gov The effect becomes apparent as the drug is absorbed and reaches effective concentrations in the plasma and tissues. jiaci.org

The duration of action is maintained as long as plasma concentrations are above the effective level. nih.gov For levocetirizine, the action on histamine-induced skin reactions was observed to be out of phase with the plasma concentrations, suggesting that tissue concentrations and receptor binding kinetics play a significant role in the duration of the effect. geneesmiddeleninformatiebank.nl Levocetirizine has a long residence time on the H1 receptor, which contributes to its sustained pharmacological activity. nih.gov In dogs, the terminal half-life for cetirizine was found to be between 10 and 11 hours, which correlated with a sustained suppression of histamine-induced wheals. nih.gov

In vitro-in vivo extrapolation (IVIVE) is a modeling technique used to predict the in vivo behavior of a drug from in vitro data. nih.govnih.gov This methodology combines in vitro parameters, such as metabolic rates from liver microsomes or hepatocytes, with physiological data in a physiologically based pharmacokinetic (PBPK) model to forecast in vivo clearance and drug concentrations. nih.govresearchgate.net

For antihistamines, IVIVE can be used to predict hepatic clearance and potential drug-drug interactions. nih.gov However, establishing a reliable IVIVC (In Vitro-In Vivo Correlation) can be challenging, particularly for immediate-release formulations where absorption is limited by permeation rather than dissolution. thepharmajournal.comthepharmajournal.com More advanced IVIVE methods that consider multiple clearance processes, including hepatic uptake, metabolism, biliary excretion, and sinusoidal efflux, have shown improved accuracy in predicting hepatic clearance in rats. nih.gov These mechanistic models are valuable for translating pre-clinical findings and predicting human pharmacokinetics. nih.gov

Analytical and Bioanalytical Method Development for Research Applications of Efletirizine Dihydrochloride

Development of High-Sensitivity Quantification Methods in Biological Matrices (Pre-clinical)

High-sensitivity quantification methods are crucial for accurately determining the concentration of efletirizine (B1671128) dihydrochloride (B599025) in biological samples obtained from preclinical studies. These methods enable the characterization of the drug's pharmacokinetic profile in animal models.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Animal Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs in biological matrices due to its high selectivity and sensitivity. researchgate.net Several LC-MS/MS methods have been developed and validated for the determination of levocetirizine (B1674955), the active enantiomer of efletirizine, in animal plasma, including dog and rabbit plasma. ijrpc.comresearchgate.net

A common approach involves sample preparation through protein precipitation or liquid-liquid extraction. ipinnovative.compharmanueva.com For instance, a method for analyzing levocetirizine in human plasma, which is applicable to preclinical animal plasma, utilized protein precipitation with trichloroacetic acid. pharmanueva.com Another method for determining cetirizine (B192768) in rabbit plasma used liquid-liquid extraction with ethyl acetate. researchgate.net

The chromatographic separation is typically achieved on a reverse-phase C18 column. researchgate.netijper.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate. researchgate.netijper.org Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. ipinnovative.comresearchgate.net For levocetirizine, a common transition monitored is m/z [M+H]⁺ 389.0 → 201.0. ipinnovative.comresearchgate.net

Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and stability. researchgate.net Linearity is often established over a concentration range relevant to preclinical pharmacokinetic studies, for example, from 1 to 500 ng/mL. ipinnovative.com The LLOQ, representing the lowest concentration that can be reliably quantified, is often in the low ng/mL range, for instance, 1.0 ng/mL in dog plasma. ijrpc.com

Table 1: Example of LC-MS/MS Method Parameters for Levocetirizine in Animal Plasma

| Parameter | Details |

|---|---|

| Analyte | Levocetirizine |

| Internal Standard | Hydroxyzine or Diazepam ijrpc.comipinnovative.com |

| Biological Matrix | Dog or Rabbit Plasma ijrpc.comresearchgate.net |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction ipinnovative.compharmanueva.com |

| Chromatographic Column | C18 Reverse-Phase researchgate.netijper.org |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer researchgate.netijper.org |

| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) ipinnovative.comresearchgate.net |

| Linearity Range | 1 - 500 ng/mL ipinnovative.com |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL ijrpc.com |

Development of Immunological Assays for Biomarker Quantification in Research

While direct quantification of efletirizine is typically achieved through chromatography, immunological assays like enzyme-linked immunosorbent assay (ELISA) are valuable for measuring biomarkers that are modulated by the drug's pharmacological activity. This provides insights into the pharmacodynamic effects of efletirizine.

In a study investigating the effect of levocetirizine on human dermal papilla cells, an ELISA was used to measure the levels of prostaglandin (B15479496) D2 (PGD2) and its receptor (PGD2R) in the cell culture supernatant. amegroups.orgresearchgate.net The results demonstrated that levocetirizine significantly reduced the secretion of PGD2 and the expression of PGD2R, suggesting a potential mechanism of action. amegroups.orgresearchgate.net

Another area of research involves the use of positron emission tomography (PET) with a radiolabeled tracer to measure the occupancy of the histamine (B1213489) H1 receptor in the brain. researchgate.netnih.gov This technique, while not a traditional immunological assay, provides a quantitative measure of the target engagement of antihistamines like efletirizine. Studies have shown that levocetirizine has a low brain H1 receptor occupancy at therapeutic doses, which is consistent with its non-sedating profile. nih.gov

Table 2: Example of Immunological and Biomarker Assays in Levocetirizine Research

| Assay Type | Biomarker | Research Application | Findings |

|---|---|---|---|

| ELISA | Prostaglandin D2 (PGD2), PGD2 Receptor (PGD2R) amegroups.orgresearchgate.net | Investigating the effect on hair follicle cells | Levocetirizine reduced PGD2 and PGD2R levels in vitro. amegroups.orgresearchgate.net |

| PET Imaging | Histamine H1 Receptor Occupancy researchgate.netnih.gov | Assessing central nervous system effects | Levocetirizine showed low brain H1 receptor occupancy. nih.gov |

Chiral Separation and Enantiomeric Purity Assessment (if applicable)

Efletirizine is the (R)-enantiomer of cetirizine. researchgate.net Therefore, methods for chiral separation are essential to ensure the enantiomeric purity of the drug substance and to study the pharmacokinetic and pharmacodynamic properties of the individual enantiomers.

A validated chiral high-performance liquid chromatography (HPLC) method has been developed for determining the configurational stability of levocetirizine dihydrochloride in tablets. researchgate.net This method is capable of separating levocetirizine from its (S)-enantiomer, dextrocetirizine. The separation is typically achieved using a chiral stationary phase, such as a chiralcel column. researchgate.net The mobile phase often consists of a buffer and an organic modifier like acetonitrile. researchgate.net Detection is commonly performed using a UV detector at a wavelength of 230 nm. researchgate.net Such methods are crucial for quality control and to ensure that no chiral inversion occurs during manufacturing or storage. researchgate.net

Stability-Indicating Methods for Research Sample Integrity

Stability-indicating analytical methods are vital for ensuring the integrity of efletirizine dihydrochloride in research samples. These methods can distinguish the intact drug from its degradation products. Forced degradation studies are conducted to develop and validate these methods.

Forced degradation studies involve subjecting the drug to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, as per the International Council for Harmonisation (ICH) guidelines. ipinnovative.comresearchgate.net Several stability-indicating HPLC methods have been reported for levocetirizine and cetirizine. ijrpc.comipinnovative.comijpsr.com These methods typically use a C8 or C18 reverse-phase column and a mobile phase consisting of a buffer and an organic solvent. ijrpc.comipinnovative.com The results of forced degradation studies have shown that cetirizine undergoes significant degradation under oxidative, neutral, and acidic hydrolytic conditions, while it is more stable under alkaline conditions. ijpcsonline.com

Table 3: Summary of Forced Degradation Conditions for Levocetirizine Dihydrochloride

| Stress Condition | Typical Reagents/Conditions | Observation |

|---|---|---|

| Acid Hydrolysis | HCl solution ijrpc.comijpcsonline.com | Degradation observed ijpcsonline.com |

| Base Hydrolysis | NaOH solution ijrpc.comijpcsonline.com | Less degradation compared to acid and oxidation ipinnovative.com |

| Oxidation | Hydrogen peroxide ijrpc.comijpcsonline.com | Significant degradation ijpcsonline.com |

| Thermal Degradation | Heat at elevated temperatures (e.g., 105°C) ijrpc.com | Degradation observed ipinnovative.com |

| Photolytic Degradation | Exposure to UV light ijrpc.com | Degradation observed ipinnovative.com |

Advancements in Micro-sampling and Automated Analytical Techniques for Research

Recent advancements in bioanalytical techniques have focused on reducing sample volumes (micro-sampling) and increasing throughput through automation. These advancements are particularly beneficial in preclinical research where the number of samples can be large and the volume of blood that can be collected from small animals is limited.

While specific studies on the application of advanced micro-sampling techniques, such as dried blood spot (DBS) analysis, for efletirizine are not widely reported, the principles are applicable. DBS involves collecting a small volume of blood on a filter card, which is then dried and analyzed. This technique offers advantages in terms of reduced animal stress, easier sample storage and transport, and lower biohazard risk.

Automation in bioanalytical laboratories is increasingly common. nih.gov Automated sample preparation systems, using robotic liquid handlers, can perform tasks such as protein precipitation, solid-phase extraction, and liquid-liquid extraction with high precision and reproducibility. nih.gov These systems can be integrated with LC-MS/MS instruments to create a fully automated analytical workflow. This increases efficiency and reduces the potential for human error, which is crucial in regulated bioanalytical environments. nih.gov While a specific automated method for efletirizine has not been detailed in the provided context, the general principles of automated sample preparation are readily applicable to the existing LC-MS/MS methods. pharmanueva.comnih.gov

Comparative Mechanistic Studies and Novel Research Applications of Efletirizine Dihydrochloride

Comparative Analysis of Receptor Selectivity and Potency with Reference Compounds (In Vitro/Animal)

Efletirizine (B1671128) is recognized as a potent and selective histamine (B1213489) H1 receptor antagonist. ncats.io Its structural relationship to cetirizine (B192768) and its active enantiomer, levocetirizine (B1674955), provides a basis for comparative analysis. In vitro binding studies are crucial for quantifying the affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

While specific Ki values for efletirizine are not widely available in publicly accessible literature, data for its reference compounds, cetirizine and levocetirizine, offer a comparative context. Competition experiments using [3H]mepyramine with human H1 histamine receptors have established the high affinity and stereoselectivity of cetirizine and its enantiomers. ucl.ac.benih.gov Levocetirizine, the R-enantiomer, demonstrates the highest affinity. ucl.ac.bewikipedia.org

Table 1: Comparative H1 Receptor Binding Affinities of Reference Compounds

| Compound | Ki (nM) for Human H1 Receptor | Selectivity |

|---|---|---|

| Levocetirizine | 3 ucl.ac.bewikipedia.org | Over 600-fold more selective for H1 receptors compared to a panel of other receptors and channels. ucl.ac.be |

| Cetirizine | 6 ucl.ac.bewikipedia.org | Over 600-fold more selective for H1 receptors compared to a panel of other receptors and channels. ucl.ac.be |

| Dextrocetirizine | 100 wikipedia.org | Lower affinity compared to levocetirizine and cetirizine. wikipedia.org |

Data sourced from molecular pharmacology studies. ucl.ac.bewikipedia.org

Efletirizine, like cetirizine and levocetirizine, is characterized by its high selectivity for the H1 receptor, with negligible affinity for other receptors such as muscarinic, serotonergic, and adrenergic receptors. wikipedia.org This high selectivity is a hallmark of second-generation antihistamines and contributes to a more favorable side effect profile compared to first-generation agents. The potency of these compounds is not solely determined by their receptor affinity but also by their pharmacokinetic and pharmacodynamic properties in vivo.

Differentiation of Pharmacological Mechanisms from Existing Agents

The pharmacological mechanism of second-generation antihistamines extends beyond simple H1 receptor blockade. Many exhibit anti-inflammatory properties that contribute to their therapeutic efficacy. This differentiation is a key area of research.

Efletirizine and its comparators, cetirizine and levocetirizine, have demonstrated effects on the allergic inflammatory cascade that are not solely attributable to H1 antagonism. These effects include the inhibition of migration of inflammatory cells, such as eosinophils, and the downregulation of adhesion molecules.

Key Differentiating Pharmacological Mechanisms:

Inhibition of Eosinophil Chemotaxis: Cetirizine has been shown to inhibit eosinophil chemotaxis, a key event in the late phase of allergic reactions. researchgate.net

Modulation of Adhesion Molecules: Studies have indicated that cetirizine can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). wikipedia.org

Limited Central Nervous System Penetration: A defining characteristic of second-generation antihistamines, including efletirizine, is their limited ability to cross the blood-brain barrier. Positron Emission Tomography (PET) studies have shown that brain H1 receptor occupancy is significantly lower with cetirizine compared to first-generation antihistamines like hydroxyzine, which correlates with a lower incidence of sedation. wikipedia.org

While detailed mechanistic studies specifically on efletirizine's anti-inflammatory effects are not as extensively documented in public literature as those for cetirizine and levocetirizine, its structural similarity suggests it likely shares these properties.

Exploration of Efletirizine Dihydrochloride (B599025) in Unconventional Biological Systems (Mechanistic)

The exploration of established pharmaceutical compounds in novel biological systems or for new therapeutic purposes is a growing area of research. For efletirizine, this has included its use as a scaffold in the design of dual-function molecules.

A notable example is the development of compounds that possess both histamine H1 receptor antagonist and 5-lipoxygenase (5-LO) inhibitory activities. nih.govresearchgate.net The 5-LO pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and allergic rhinitis.

In one study, the H1-binding scaffold of efletirizine, along with those of cetirizine and loratadine, was linked to a lipophilic N-hydroxyurea, which is the 5-LO inhibiting moiety of zileuton. nih.govresearchgate.net This research aimed to create single molecules that could target two key pathways in the allergic response. The resulting hybrid compounds were shown to possess both activities in vivo. nih.gov This approach represents an innovative application of the efletirizine structure in a multi-target drug design strategy, moving beyond its conventional use as a standalone H1 antagonist.

Design and Synthesis of Efletirizine Dihydrochloride Analogs for Structure-Activity Relationship (SAR) Research

The systematic design and synthesis of analogs of a lead compound are fundamental to understanding its structure-activity relationship (SAR). This process helps to identify the key structural features responsible for the compound's pharmacological activity and to optimize its properties.

While comprehensive SAR studies specifically centered on a wide range of efletirizine analogs are not readily found in the published literature, research on related compounds provides insights. For instance, studies on cetirizine analogs have explored the impact of modifying various parts of the molecule. researchgate.net

The synthesis of efletirizine hydrochloride itself has been a subject of chemical research. tib.eu Furthermore, the efletirizine scaffold has been utilized in the creation of hybrid molecules, as discussed in the previous section. nih.govresearchgate.net In these studies, the core benzhydryl piperazine (B1678402) structure of efletirizine is maintained for its H1 receptor affinity, while other parts of the molecule are modified to introduce new functionalities.

For example, in the design of dual 5-LO/H1 antagonists, the carboxylic acid moiety of cetirizine-like structures is replaced with a linker and an N-hydroxyurea group. The SAR of these hybrid molecules was then evaluated to optimize both H1 and 5-LO inhibitory activities. researchgate.net Such studies, while not exclusively focused on efletirizine, contribute to the broader understanding of the SAR of the benzhydryl piperazine class of antihistamines.

Future Research Directions and Emerging Methodologies for Efletirizine Dihydrochloride

Unexplored Molecular Targets and Pathways for Further Investigation

While Efletirizine (B1671128) dihydrochloride (B599025) is known as a histamine (B1213489) H1 receptor antagonist, the full spectrum of its molecular interactions may not be completely understood. ncats.io The clinical development of Efletirizine was discontinued (B1498344) in 2005 due to insufficient data on its clinical efficacy and safety. ncats.io Future research could delve beyond its primary target to uncover potential secondary or off-target effects that could be therapeutically relevant. Many second-generation antihistamines, such as the related compound Cetirizine (B192768), exhibit anti-inflammatory properties that are not solely dependent on H1 receptor blockade. consensus.appresearchgate.net

A key area for investigation would be to determine if Efletirizine possesses similar pleiotropic effects. Research could focus on its ability to modulate the release or activity of various inflammatory mediators. For instance, some antihistamines have been found to inhibit the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, potent inflammatory molecules. ncats.io A systematic investigation into Efletirizine's impact on this and other inflammatory pathways, such as those involving cytokines and chemokines, could reveal previously uncharacterized anti-inflammatory actions.

Furthermore, emerging research on related compounds has identified novel targets such as amino acid transporters. researchgate.net Investigating whether Efletirizine interacts with membrane transporters or other receptors involved in allergic and inflammatory responses could open new avenues for its potential use.

Table 1: Potential Unexplored Targets and Pathways for Efletirizine Dihydrochloride

| Potential Target/Pathway | Rationale for Investigation | Potential Therapeutic Implication |

|---|---|---|

| 5-Lipoxygenase (5-LOX) Pathway | Some related antihistamines exhibit inhibitory activity on this pathway, which produces inflammatory leukotrienes. ncats.io | Broader anti-inflammatory effects beyond H1 antagonism, potentially beneficial in conditions like asthma. |

| Cytokine and Chemokine Modulation | Second-generation antihistamines can influence inflammatory cell recruitment and activation. researchgate.net | Use in chronic inflammatory allergic conditions. |

| Nuclear Factor-kappa B (NF-κB) Pathway | A central pathway in inflammation that can be modulated by various drugs. | Uncovering mechanisms for potent anti-inflammatory activity. |

| Membrane Amino Acid Transporters (e.g., SLC6 family) | Emerging targets for related chemical structures, involved in various physiological processes. researchgate.net | Novel, non-histaminergic applications. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To achieve a holistic view of the biological effects of this compound, future research should integrate various "omics" technologies. nih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound within a biological system, moving beyond a single-target perspective. nih.gov

Proteomics: By analyzing the entire set of proteins in a cell or tissue (the proteome), researchers can identify changes in protein expression or post-translational modifications after exposure to Efletirizine. This could uncover novel protein targets or signaling pathways affected by the drug, providing a deeper mechanistic understanding of its effects, both intended and unintended.

Transcriptomics: This technology analyzes the complete set of RNA transcripts, revealing how Efletirizine may alter gene expression. When integrated with proteomics and metabolomics, transcriptomics can help construct a comprehensive model of the drug's mechanism of action, from gene regulation to protein function and metabolic output. nih.gov

The integration of these omics platforms allows for a systems-biology approach, enabling the construction of detailed molecular networks that illustrate how Efletirizine perturbs cellular functions. nih.gov

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Data Generated | Potential Insights for Efletirizine |

|---|---|---|

| Proteomics | Comprehensive protein expression and modification profiles. | Identification of direct and indirect protein targets; clarification of signaling pathways. |

| Metabolomics | Quantitative profiles of endogenous and exogenous metabolites. nih.gov | Understanding of downstream functional effects; identification of biomarkers for efficacy. |

| Transcriptomics | Global gene expression profiles. | Revealing changes in gene regulation; providing upstream context for proteomic changes. |

| Multi-Omics Integration | Integrated network models of molecular interactions. nih.gov | A holistic view of the drug's mechanism of action and its impact on cellular systems. |

Application of Artificial Intelligence and Machine Learning in Predicting Novel Research Avenues

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by enabling the analysis of vast and complex datasets to uncover novel patterns and make predictions. nih.govnih.gov These technologies could be pivotal in identifying new research directions for this compound.

Predict Novel Targets: ML algorithms can be trained on large databases of known drug-target interactions to predict new potential molecular targets for Efletirizine based on its chemical structure and known properties. This could guide experimental validation and potentially repurpose the compound for new indications.

Analyze Omics Data: The immense datasets generated by proteomics and metabolomics are well-suited for ML analysis. researchgate.net AI can identify subtle patterns and correlations that are invisible to traditional statistical methods, helping to build more accurate models of the drug's mechanism of action and identify predictive biomarkers. nih.gov

Patient Stratification: One reason for the previously observed limited clinical efficacy could be patient heterogeneity. ncats.io By analyzing clinical and molecular data, AI algorithms could identify specific patient subgroups or phenotypes that are most likely to respond to Efletirizine, enabling a more personalized medicine approach in any future clinical investigations. nih.govfrontiersin.org

The use of AI and ML offers a powerful, data-driven approach to de-risk and guide future research, making the re-investigation of compounds like Efletirizine more efficient and targeted. nih.govresearchgate.net

Table 3: AI and Machine Learning Applications in Future Efletirizine Research

| AI/ML Application | Methodology | Potential Outcome |

|---|---|---|

| Target Prediction | Screening compound structure against protein databases using deep learning or other ML models. | Identification of novel, high-probability molecular targets for experimental validation. |

| Phenotype Clustering | Unsupervised machine learning analysis of clinical and omics data from patient cohorts. nih.gov | Stratification of patients into subgroups that may respond differently to Efletirizine. |

| Biomarker Discovery | Analysis of integrated omics data to identify molecular signatures correlated with drug response. researchgate.net | Discovery of reliable biomarkers to monitor drug efficacy and patient response. |

Development of Advanced In Vitro Organ-on-a-Chip or 3D Culture Models for Mechanistic Research

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. frontiersin.orgnih.gov Advanced in vitro models, such as three-dimensional (3D) cell cultures and microphysiological systems (organ-on-a-chip), provide more physiologically relevant platforms for mechanistic research. mdpi.comnih.gov

3D Spheroids and Organoids: Culturing cells as 3D spheroids or organoids allows for more realistic cell-cell and cell-matrix interactions, better mimicking the in vivo environment. frontiersin.org For Efletirizine, skin organoids could be used to model its effects on urticaria, or nasal epithelial spheroids could be used for allergic rhinitis research, providing more accurate data on efficacy and local tissue response.

Organ-on-a-Chip (OOC): These microfluidic devices take physiological relevance a step further by incorporating multiple cell types, tissue-tissue interfaces, and mechanical forces like fluid flow. nih.govnih.gov A "lung-on-a-chip" could model the epithelial-endothelial barrier of the airway to study Efletirizine's effect on allergic inflammation in a dynamic system that mimics breathing. nih.gov Similarly, a "liver-on-a-chip" could be used for more sensitive and prolonged toxicity studies, which is critical given the previous concerns over safety data. ncats.iobiorxiv.orgresearchgate.net

These advanced models bridge the gap between simple cell cultures and complex in vivo studies, offering a more human-relevant and higher-throughput means to investigate the efficacy, mechanism, and safety of this compound. nih.govnih.gov

Table 4: Advanced In Vitro Models for this compound Research

| Model Type | Key Features | Specific Application for Efletirizine |

|---|---|---|

| 3D Multicellular Spheroids | Self-assembled 3D aggregates of one or more cell types. frontiersin.org | Modeling cellular interactions in skin (keratinocytes, mast cells) for urticaria research. |

| Organoids | Self-organizing 3D cultures derived from stem cells that mimic organ structure and function. nih.gov | Using patient-derived nasal or skin organoids to test efficacy in a personalized context. |

| Organ-on-a-Chip (OOC) | Microfluidic devices with co-cultures, tissue barriers, and physiological fluid flow. nih.govnih.gov | "Lung-on-a-chip" to study effects on allergic rhinitis; "Liver-on-a-chip" for advanced safety and metabolism profiling. nih.govbiorxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.